

Application Notes and Protocols for Proximity Labeling Studies Using TCO Crosslinkers

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Compound of Interest

Compound Name: TCO-PEG3-acid

Cat. No.: B8104079

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Introduction

Proximity labeling (PL) has emerged as a powerful technology to map protein-protein interactions (PPIs) and characterize the composition of subcellular compartments in their native cellular environment. This approach overcomes some of the limitations of traditional methods like co-immunoprecipitation, as it can capture weak and transient interactions. This document provides detailed application notes and protocols for conducting proximity labeling studies using trans-cyclooctene (TCO) based crosslinkers. The core of this method relies on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO moiety and a tetrazine derivative. This rapid and specific ligation allows for the covalent capture of proximal proteins in situ, which can then be identified and quantified by mass spectrometry.

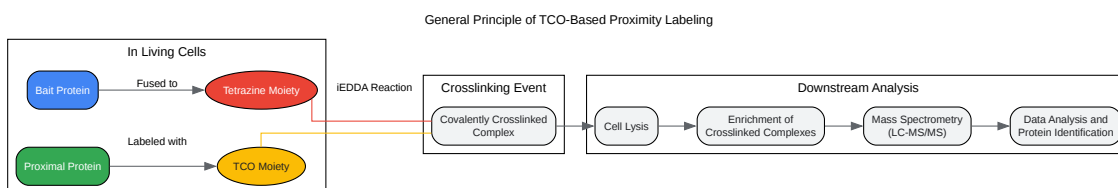
Two primary strategies for introducing the reactive handles into the cellular proteome are described:

- **Lysine-Reactive Crosslinking:** This method utilizes bifunctional crosslinkers with a TCO group and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on lysine residues, providing a broad labeling of proteins in proximity.
- **Metabolic Labeling with Non-Canonical Amino Acids:** This approach offers more specific labeling of newly synthesized proteins by incorporating a non-canonical amino acid, such as

azidohomoalanine (AHA), which can then be functionalized with a TCO group via click chemistry.

These protocols will guide researchers through the experimental workflow, from cell labeling to data analysis, and provide a framework for applying TCO-based proximity labeling to their specific biological questions.

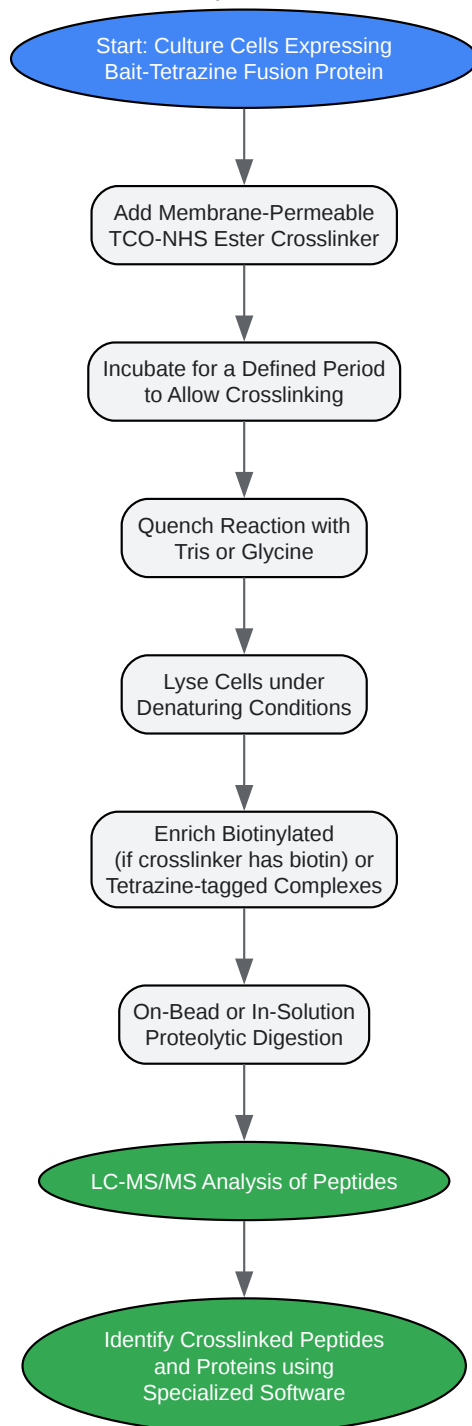
Signaling Pathways and Experimental Workflows



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Caption: General principle of TCO-based proximity labeling.

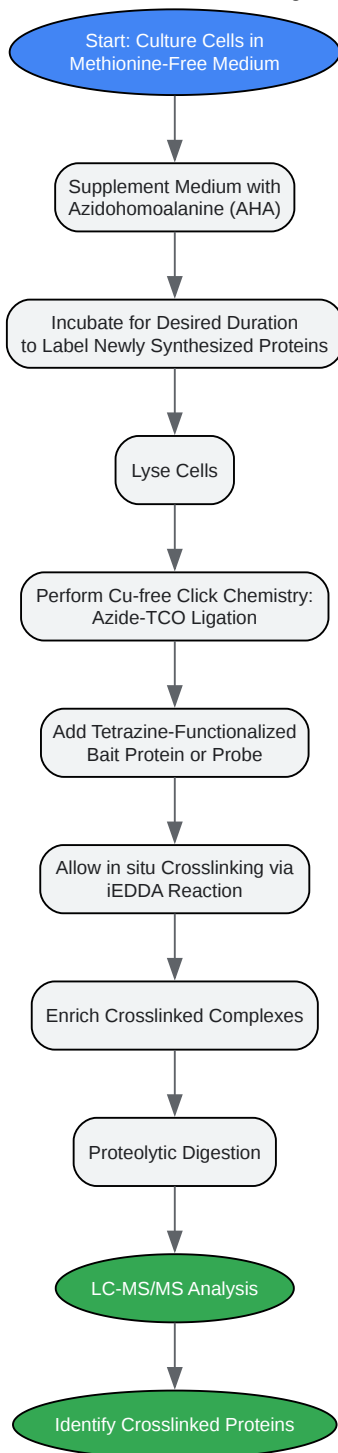
Experimental Workflow for Lysine-Reactive TCO Crosslinking



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Caption: Workflow for lysine-reactive TCO crosslinking.

Experimental Workflow for Metabolic Labeling with TCO Precursor

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Caption: Workflow for metabolic labeling with a TCO precursor.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from TCO-based proximity labeling experiments can be presented. The values presented are for illustrative purposes and will vary depending on the specific experimental system.

Table 1: Summary of a Representative TCO-Crosslinking Mass Spectrometry Experiment

Metric	Value
Total Number of MS/MS Spectra Acquired	250,000
Number of Identified Peptide-Spectrum Matches (PSMs)	150,000
Number of Identified Unique Peptides	35,000
Number of Identified Proteins	4,500
Number of Identified Crosslinked Peptides	1,200
Number of Identified Inter-protein Crosslinks	350
Number of Identified Intra-protein Crosslinks	850
Number of Identified Crosslinked Proteins	600

Table 2: Top 10 Enriched Proteins in a TCO-Proximity Labeling Experiment with Bait Protein X

Protein ID	Gene Name	Protein Name	Enrichment Ratio (Bait/Control)	p-value	Number of Unique Crosslinked Peptides
P01234	GENE1	Protein 1	25.4	< 0.001	12
Q56789	GENE2	Protein 2	22.1	< 0.001	9
P98765	GENE3	Protein 3	18.9	< 0.001	8
O12345	GENE4	Protein 4	15.3	< 0.01	7
A67890	GENE5	Protein 5	12.8	< 0.01	6
B54321	GENE6	Protein 6	10.5	< 0.01	5
C98765	GENE7	Protein 7	8.7	< 0.05	4
D12345	GENE8	Protein 8	7.2	< 0.05	4
E56789	GENE9	Protein 9	6.5	< 0.05	3
F98765	GENE10	Protein 10	5.9	< 0.05	3

Experimental Protocols

Protocol 1: Proximity Labeling using a Lysine-Reactive TCO-Tetrazine Crosslinking System

This protocol describes the use of a bifunctional crosslinker containing

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